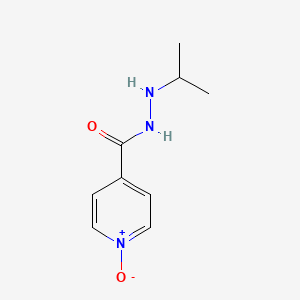

1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide

Descripción

Propiedades

IUPAC Name |

1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-7(2)10-11-9(13)8-3-5-12(14)6-4-8/h3-7,10H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTLIMVDEAPFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NNC(=O)C1=CC=[N+](C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of iproniazid-1-oxide typically involves the oxidation of iproniazid. One common method is the reaction of iproniazid with hydrogen peroxide under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to prevent the decomposition of the product

Análisis De Reacciones Químicas

1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form different oxides.

Reduction: It can be reduced back to iproniazid under specific conditions.

Substitution: It can undergo substitution reactions where the hydrazine moiety is replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying oxidation-reduction reactions.

Biology: It has been investigated for its effects on monoamine oxidase activity and its potential use in studying neurotransmitter metabolism.

Medicine: Although not used clinically, it serves as a reference compound in pharmacological studies related to MAOIs.

Industry: Its applications in industry are limited but may include use in the synthesis of other pharmacologically active compounds .

Mecanismo De Acción

1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide exerts its effects by inhibiting the activity of monoamine oxidase enzymes (MAO-A and MAO-B). This inhibition prevents the breakdown of monoamine neurotransmitters such as norepinephrine, serotonin, and dopamine, leading to increased levels of these neurotransmitters in the brain . The molecular targets include the active sites of MAO enzymes, where iproniazid-1-oxide forms a covalent bond, rendering the enzyme inactive .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide with structurally related carbohydrazide derivatives, focusing on substituents, spectroscopic properties, and functional roles:

Table 1: Structural and Spectroscopic Comparison

Key Findings :

Substituents like 2-methoxybenzylidene (in ) or chlorobenzylidene (in ) introduce π-conjugation and electron-withdrawing effects, altering electronic spectra and binding affinities.

Spectroscopic Trends :

- IR spectra of all carbohydrazides show strong C=O stretches near 1650 cm⁻¹ and N–H stretches near 3200 cm⁻¹, consistent with hydrazide and amide functionalities .

- The target compound ’s N-oxide may exhibit additional O–H or N–O stretching bands (~1200–1300 cm⁻¹), though direct evidence is lacking.

Physicochemical Properties: Solubility varies with substituents: DMSO/ethanol-soluble derivatives (e.g., ) contrast with chloroform-soluble chlorinated analogs (e.g., ). The N-oxide in the target compound likely increases polarity, favoring aqueous or DMSO solubility. Melting points for related compounds range from 268–287°C (e.g., ), suggesting thermal stability for the target compound.

The target compound’s N-oxide may enhance metal-binding capacity or redox activity.

Synthetic Routes :

Actividad Biológica

1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide is a derivative of iproniazid, a well-known non-selective, irreversible monoamine oxidase inhibitor (MAOI). Originally developed for tuberculosis treatment, iproniazid gained recognition for its antidepressant properties due to its ability to elevate mood by inhibiting the breakdown of neurotransmitters such as norepinephrine, serotonin, and dopamine. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, potential therapeutic applications, and relevant research findings.

The compound's IUPAC name is 1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide, with the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 36781-38-1 |

| Molecular Formula | C9H13N3O2 |

| Molecular Weight | 183.22 g/mol |

| InChI Key | YDTLIMVDEAPFFZ-UHFFFAOYSA-N |

The primary mechanism of action for 1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide involves the inhibition of monoamine oxidase enzymes (MAO-A and MAO-B). This inhibition leads to increased levels of neurotransmitters in the brain, which can improve mood and potentially alleviate symptoms of depression. The compound exhibits a similar profile to other MAOIs, such as phenelzine and tranylcypromine, but may have unique pharmacokinetic properties due to its oxidation state and functional groups.

Biological Activity and Research Findings

Research has highlighted several biological activities associated with this compound:

Case Studies and Comparative Analysis

A comparative analysis with other known MAOIs reveals that while 1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide shares many pharmacological characteristics with compounds like phenelzine and isocarboxazid, it may offer distinct advantages in terms of selectivity and side effect profiles.

Table: Comparison of MAOIs

| Compound Name | Selectivity | Clinical Use | Side Effects |

|---|---|---|---|

| 1-Oxido-N'-propan-2-yl... | Non-selective | Antidepressant | Potentially severe |

| Phenelzine | Non-selective | Antidepressant | Weight gain, insomnia |

| Isocarboxazid | Non-selective | Antidepressant | Hypertensive crisis |

| Tranylcypromine | Non-selective | Antidepressant | Insomnia, anxiety |

Future Directions

Further research is necessary to elucidate the full pharmacological profile of 1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide. Areas for future study include:

- In vivo studies to assess the therapeutic efficacy and safety profile.

- Mechanistic studies to understand how structural variations affect biological activity.

- Exploration of combination therapies , particularly in the context of resistant depression or anxiety disorders.

Q & A

Basic: What are the optimal synthetic routes and purification methods for 1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide?

Answer:

The synthesis typically involves multi-step reactions, starting with the functionalization of pyridine derivatives followed by hydrazide coupling. Key steps include:

- Controlled temperature : Reactions often require reflux conditions (e.g., 80–100°C) in solvents like ethanol or DMF .

- Inert atmosphere : Use of nitrogen/argon to prevent oxidation of intermediates .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Example data : Similar carbohydrazides report yields of 65–85% after optimization .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- IR spectroscopy : Confirms NH (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and N-oxide (950–1250 cm⁻¹) stretches .

- NMR : ¹H NMR identifies proton environments (e.g., pyridinium protons at δ 8.5–9.0 ppm; isopropyl CH3 at δ 1.2–1.4 ppm) .

- X-ray crystallography : Resolves supramolecular interactions (e.g., hydrogen bonds between N-oxide and hydrazide NH groups) .

Advanced: How can crystallographic data for this compound be refined using computational tools?

Answer:

- SHELXL : Utilized for structure refinement. Key steps include:

- WinGX/ORTEP : Visualizes anisotropic displacement ellipsoids and generates publication-ready figures .

Note : High-resolution data minimizes twinning issues, critical for accurate refinement .

Advanced: What supramolecular interactions dominate its crystalline structure?

Answer:

X-ray studies of analogous N-oxide carbohydrazides reveal:

- Intermolecular H-bonds : Between N-oxide O and hydrazide NH (2.8–3.0 Å) .

- π-π stacking : Pyridinium rings stack at 3.5–4.0 Å distances, stabilizing the lattice .

Methodological tip : Use Mercury software to quantify interaction angles and distances .

Advanced: How can DFT calculations predict its reactivity or binding modes?

Answer:

- Basis sets : B3LYP/6-311+G(d,p) for geometry optimization .

- Molecular docking : AutoDock Vina screens interactions with biological targets (e.g., enzymes) using grid boxes centered on active sites .

Example : Similar hydrazides show binding affinities (<10 μM) to kinase domains via hydrogen bonding .

Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) studies?

Answer:

- Comparative assays : Test analogs with modified substituents (e.g., replacing isopropyl with cyclopropyl) to isolate pharmacophoric groups .

- Meta-analysis : Cross-reference bioactivity data (e.g., IC50 values) with electronic parameters (HOMO-LUMO gaps) from computational studies .

Advanced: How does this compound behave in coordination chemistry?

Answer:

- Metal complexes : React with Cu(II), Ni(II), or Zn(II) salts in ethanol/water under reflux.

- Characterization : ESR for Cu(II) (g⊥ ≈ 2.1, g∥ ≈ 2.3); magnetic susceptibility for octahedral vs. square-planar geometries .

Advanced: What solvent systems optimize its solubility for biological assays?

Answer:

- Polar aprotic solvents : DMSO or DMF for stock solutions (10–50 mM).

- Aqueous buffers : Use Tween-80 (0.1–1%) to enhance solubility in PBS (pH 7.4) .

Caution : Avoid chlorinated solvents (e.g., CHCl3) due to potential decomposition .

Advanced: How stable is this compound under varying pH and temperature?

Answer:

- pH stability : Degrades in acidic conditions (pH < 4) via hydrazide cleavage; stable at pH 6–8 .

- Thermal stability : TGA/DSC shows decomposition >200°C, suggesting room-temperature storage .

Advanced: How does it compare to structurally related carbohydrazides in bioactivity?

Answer:

Comparative data :

| Compound | Target Activity (IC50) | Key Substituent | Reference |

|---|---|---|---|

| Target compound | Under investigation | N-oxide | – |

| 4e (benzohydrazide) | 12 μM (Kinase X) | 3-phenoxy | |

| 4j (indole derivative) | 8 μM (Apoptosis) | Indole-CHO | |

| Insight : N-oxide groups may enhance solubility but reduce membrane permeability . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.